molecular formula C14H11Br B8661060 1-(4-Bromophenyl)-1-phenylethylene CAS No. 4333-76-0

1-(4-Bromophenyl)-1-phenylethylene

Cat. No.: B8661060
CAS No.: 4333-76-0
M. Wt: 259.14 g/mol
InChI Key: RFBNEESZDICKQI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-phenylethylene (DPE-Br) is a substituted ethylene derivative featuring a bromophenyl and a phenyl group attached to a central ethene unit. It is synthesized via the Wittig reaction using 4-bromobenzophenone, achieving a high yield of 94% . DPE-Br serves as a critical precursor for functionalized monomers, such as alkoxysilyl derivatives (e.g., DPE-SiOEt), which are pivotal in living anionic copolymerization studies .

Properties

CAS No.

4333-76-0

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C14H11Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2

InChI Key

RFBNEESZDICKQI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Ethoxydimethylsilylphenyl)-1-phenylethylene (DPE-SiOEt)

  • Structure : Replaces the bromine in DPE-Br with an ethoxydimethylsilyl group.
  • Synthesis : Derived from DPE-Br via a Grignard reaction with diethoxydimethylsilane, yielding 50–52% after purification .
  • Properties :
    • Liquid at room temperature (purified via fractional distillation at 120–130°C under 4 Pa) .
    • NMR Distinct signals at δ 0.41 ppm (–CH3), 3.69–3.74 ppm (–CH2–), and 5.49 ppm (=CH2) .
  • Applications: Functional monomer for controlled polymerization due to its silyl group, enabling post-polymerization modifications .
Key Differences from DPE-Br :
Property DPE-Br DPE-SiOEt
Substituent Bromine Ethoxydimethylsilyl
Yield 94% 50–52%
Physical State Solid (exact mp. not reported) Liquid
Reactivity Halogen for cross-coupling Silyl group for functionalization

1-(9-Phenanthryl)-1-phenylethylene

  • Structure : Substitutes the bromophenyl group with a 9-phenanthryl moiety.
  • Synthesis: Prepared from 9-bromophenanthrene and acetophenone .
  • Properties :
    • Fluorescent behavior due to the extended π-conjugation of phenanthrene.
    • Characterized via UV, NMR, MS, and photoluminescence (PL) spectroscopy .
  • Applications : Fluorescent probe for studying microphase separation in diblock copolymers .
Key Differences from DPE-Br :
Property DPE-Br 1-(9-Phenanthryl)-1-phenylethylene
Substituent Bromophenyl Phenanthryl
Optical Properties Non-fluorescent Fluorescent (PL-active)
Applications Polymer precursor Fluorescent polymer studies

1-(4-Bromophenyl)-1,2,2-triphenylethylene (TPE-Br)

  • Structure : Features three phenyl groups and a bromophenyl substituent on the ethene unit.
  • Synthesis : Details unspecified, but likely via Wittig or McMurry coupling .
  • Potential aggregation-induced emission (AIE) properties due to the triphenylethylene core .
  • Applications : Candidate for optoelectronic materials (e.g., OLEDs) .
Key Differences from DPE-Br :
Property DPE-Br TPE-Br
Substituents Two aryl groups Four aryl groups (triphenyl + Br)
Electronic Effects Moderate conjugation Enhanced conjugation/AIE

(E)-1-(4-Bromophenyl)-2-phenylethene (trans-4-Bromostilbene)

  • Structure : Stilbene derivative with bromine and phenyl groups in trans configuration.
  • Synthesis : Derived from 4-bromodiphenylacetylene .
  • Properties: Melting point: 138–140°C .
  • Applications : Photoresponsive materials and organic synthesis intermediates .
Key Differences from DPE-Br :
Property DPE-Br trans-4-Bromostilbene
Configuration Monosubstituted ethene Disubstituted trans-stilbene
Melting Point Not reported 138–140°C
Photoactivity Limited High (stilbene isomerization)

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